5-Bromo-2-methyl-3-nitrobenzonitrile
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Overview
Description
5-Bromo-2-methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-nitrobenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Another method involves the nitration of 5-bromo-2-methylbenzonitrile. This reaction uses a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include 5-amino-2-methyl-3-nitrobenzonitrile or 5-thio-2-methyl-3-nitrobenzonitrile.
Reduction: Products include 5-bromo-2-methyl-3-aminobenzonitrile.
Oxidation: Products include 5-bromo-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-2-methyl-3-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly as a building block for molecules with biological activity.
Material Science: It is used in the synthesis of advanced materials, including polymers and dyes.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving nitrile-containing compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitrobenzonitrile: Similar structure but lacks the methyl group.
2-Methyl-5-nitrobenzonitrile: Similar structure but lacks the bromine atom.
3-Bromo-2-methylbenzonitrile: Similar structure but lacks the nitro group.
Uniqueness
5-Bromo-2-methyl-3-nitrobenzonitrile is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzene ring. This combination of functional groups provides distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBONHUOGXRYXIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646570 |
Source
|
Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-87-7 |
Source
|
Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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